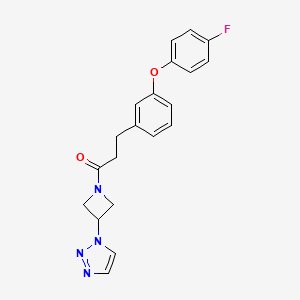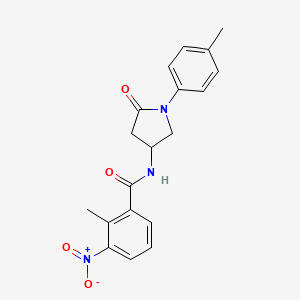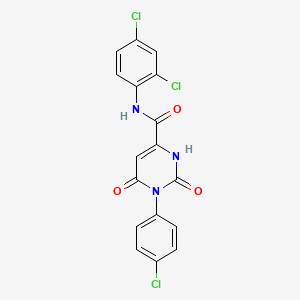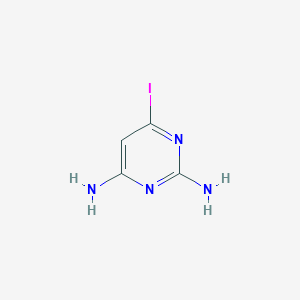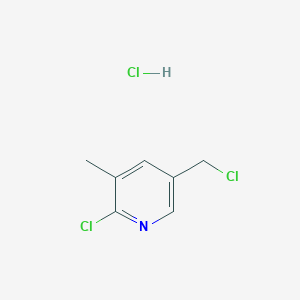
2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride” is a chemical compound with the molecular formula C6H5Cl2N . It is used for the synthesis of various pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position with a chlorine atom and at the 5th position with a chloromethyl group .Physical And Chemical Properties Analysis
“2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride” appears as beige moist crystals . It has a molecular weight of 162.02 . Unfortunately, the search results do not provide more detailed physical and chemical properties.Applications De Recherche Scientifique
Synthesis of Various Pharmaceutical Compounds
This compound is used in the synthesis of various pharmaceutical compounds . The specific pharmaceuticals that are synthesized using this compound can vary widely, depending on the other reagents and conditions used in the synthesis process.
Synthesis of Neonicotinoid Compounds
“2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride” can also be used in the synthesis of new neonicotinoid compounds . Neonicotinoids are a class of insecticides that are chemically similar to nicotine. They are widely used in agriculture and have been the subject of research due to their effects on non-target organisms, such as bees.
Research into Organoheterocyclic Compounds
As an organoheterocyclic compound, this chemical can be used in research into these types of compounds . Organoheterocyclic compounds are organic compounds that contain at least one heteroatom (an atom other than carbon or hydrogen) in a ring structure. They are a significant class of compounds in organic chemistry and are often the focus of research due to their wide range of biological activities.
Material Safety Research
This compound, like many other chemical substances, is the subject of material safety research . This research involves studying the compound’s properties, such as its physical and chemical stability, reactivity, toxicity, and environmental impact. The results of this research are often published in Material Safety Data Sheets (MSDS), which provide important information for the safe handling, use, and disposal of the compound.
Chemical Education and Training
“2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride” can be used in chemical education and training . As a specific example of a chlorinated pyridine compound, it can be used to illustrate concepts in organic chemistry, such as nucleophilic substitution reactions, the properties of heterocyclic compounds, and the synthesis of pharmaceuticals and pesticides.
Commercial Production of Chemicals
This compound can be used in the commercial production of chemicals . It can serve as a starting material or intermediate in the synthesis of other chemicals, including those used in pharmaceuticals, pesticides, and other industrial applications.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-5-(chloromethyl)-3-methylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c1-5-2-6(3-8)4-10-7(5)9;/h2,4H,3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGRYUIUYMKPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2689869.png)
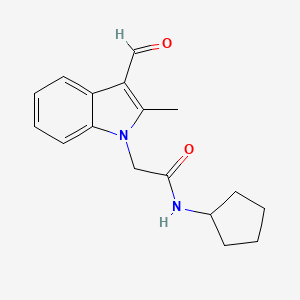


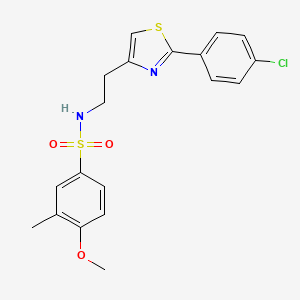
![4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline](/img/structure/B2689879.png)
![9-(3-Methylpiperidin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2689880.png)

![2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2689883.png)

